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molecular formula C11H11NO2 B8524356 2-Tetralone-6-carboxamide

2-Tetralone-6-carboxamide

Cat. No. B8524356
M. Wt: 189.21 g/mol
InChI Key: YIOUHTJSOVVORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617347B1

Procedure details

Tetralone-6-carboxylic acid, ethylene ketal (395 mg, 2.07 mmol) was codissolved in CH2Cl2 (50 mL) with N-hydroxysuccinimide (260 mg, 2.76 mmol) at 0C and treated with a slight excess of 1,3-dicyclohexylcarbodiimide (502 mg, 2.50 mmol). The mixture was allowed to warm to ambient temperature over 30 minutes, during which time a fine white precipitate formed. Ammonium chloride (333 mg, 6.23 mmol) and triethylamine (1.58 mL, 12.5 mmol, d=0.797) were added. The solution was stirred at ambient temperature for 16 hours. The suspended urea and salts were filtered away and the solution concentrated in vacuo to a colorless oil. The oil was applied to a silica flash chromatography column and eluted with 50-100% EtOAc in hexanes to yield 250 mg (64%) of 2-tetralone-6-carboxamide, ethylene ketal as a white solid, clean by NMR, TLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene ketal
Quantity
395 mg
Type
reactant
Reaction Step Two
Quantity
260 mg
Type
reactant
Reaction Step Three
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
502 mg
Type
reactant
Reaction Step Five
Quantity
333 mg
Type
reactant
Reaction Step Six
Quantity
1.58 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:14])[C:10]2[C:5](=CC(C(O)=O)=C[CH:9]=2)[CH2:4][CH2:3][CH2:2]1.O[N:16]1[C:20](=[O:21])[CH2:19][CH2:18][C:17]1=O.C1(N=C=NC2CCCCC2)CCCCC1.[Cl-].[NH4+].C(N(CC)CC)C>C(Cl)Cl>[CH2:2]1[C:3]2[C:17](=[CH:18][C:19]([C:20]([NH2:16])=[O:21])=[CH:5][CH:4]=2)[CH2:9][CH2:10][C:1]1=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC(=CC=C12)C(=O)O)=O
Step Two
Name
ethylene ketal
Quantity
395 mg
Type
reactant
Smiles
Step Three
Name
Quantity
260 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Four
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
502 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Six
Name
Quantity
333 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.58 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The suspended urea and salts were filtered away
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo to a colorless oil
WASH
Type
WASH
Details
eluted with 50-100% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1C(CCC2=CC(=CC=C12)C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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